molecular formula C19H18N4O4S B2581450 5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide CAS No. 2034306-36-8

5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide

Cat. No. B2581450
CAS RN: 2034306-36-8
M. Wt: 398.44
InChI Key: HBEPVOOTLBYVEA-UHFFFAOYSA-N
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Description

5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide, also known as BIP-R1, is a chemical compound that has shown potential in scientific research for its ability to inhibit the activity of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic protein kinase that plays a critical role in a wide range of cellular processes, including cell proliferation, apoptosis, and DNA repair. The inhibition of CK2 activity by BIP-R1 has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further research.

Scientific Research Applications

Photoluminescence

This compound exhibits solid-state photoluminescence, particularly in the green-yellow region of the visible spectrum. This property is valuable for developing new methods for luminescence detection of volatile organic amines. The photophysical properties of these compounds can be adjusted by altering the structure of both the cation and the anion, which can lead to significant changes in their properties .

Organic Synthesis

In organic synthesis, the sulfonyl moiety of this compound acts as a powerful activating group for the C=N bond. This activation allows for its use in various transformations to access biologically active compounds. It serves as an excellent substrate in nucleophilic additions, Aza Diels–Alder reactions, reductions, and the synthesis of oxaziridines and β-amino acids derivatives .

Anion-Binding Catalysis

As a hydrogen-bond donor and acceptor, this compound has applications in anion-binding catalysis. Despite the marginal use of sulfamides compared to ureas or thioureas, this compound’s unique properties make it a candidate for expanding the utility in medicinal chemistry and catalysis .

Luminescent Analysis

The compound’s photoluminescent properties make it suitable for luminescent analysis, a highly sensitive and expressive optical method. It can identify substances in various phases, such as solid, liquid, or gas, making it a versatile tool for molecular detection and recognition .

Green Chemistry

The synthesis process of this compound can be performed under solvent- and catalyst-free conditions, aligning with the principles of green chemistry. This approach reduces effluent pollution and avoids the use of toxic reagents, offering a more environmentally friendly alternative for chemical synthesis .

High-Energy Materials

Due to the stability and reactivity of the sulfonyl group, this compound could potentially be explored as a component in high-energy materials, such as rocket fuel. Its structural properties might allow for the development of new, more efficient energy sources .

Electrical Conductivity

The ionic nature of derivatives of this compound suggests potential applications in electrical conductivity. By varying the structure of the cation and anion, it’s possible to create substances with properties similar to inorganic salts, which could be used in electrochemistry .

Medicinal Chemistry

The compound’s ability to form stable ionic bonds and its reactivity with various organic molecules make it a valuable precursor in the synthesis of pharmaceuticals. Its role in the formation of N-sulfamoyl imines, which are key intermediates in drug development, highlights its importance in medicinal chemistry .

properties

IUPAC Name

2-methoxy-5-[(2-pyridin-4-ylpyridin-4-yl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-27-18-3-2-15(11-16(18)19(20)24)28(25,26)23-12-13-4-9-22-17(10-13)14-5-7-21-8-6-14/h2-11,23H,12H2,1H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEPVOOTLBYVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide

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